N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-10-14(19-18-11)20-8-5-12(6-9-20)17-15(21)13-4-2-3-7-16-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXKWMAFVNHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide
- N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
- N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide
Uniqueness
This compound is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Some studies suggest that it may act as an inhibitor for specific kinases, which are crucial in cellular signaling pathways.
Antiproliferative Activity
Research has indicated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown significant activity against HeLa and HCT116 cell lines, with IC50 values indicating potent inhibition of cell growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, highlighting its potential as an antibacterial agent.
Antiparasitic Activity
In addition to its antibacterial properties, the compound has shown promise in antiparasitic applications. Studies indicate that derivatives of the compound can inhibit the growth of various parasites, with EC50 values suggesting effective potency.
Case Study 1: Cancer Treatment
A study involving the administration of this compound in a murine model demonstrated a reduction in tumor size compared to controls. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often upregulated in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy, suggesting a role in overcoming antibiotic resistance.
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Methodological Answer:
The synthesis of this compound requires multi-step optimization, including:
- Coupling Reactions : Use of nucleophilic substitution or amide bond formation between pyridine-2-carboxamide and the piperidine-pyrazole intermediate. Catalysts like copper(I) bromide (CuBr) or triethylamine (Et₃N) are critical for efficiency .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMSO) at 35–50°C enhance reaction rates while minimizing side products .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
- Intermediate Characterization : Validate each step using NMR and HRMS to confirm structural integrity .
Basic: Which spectroscopic techniques are essential for characterizing its structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing piperidine (δ 2.5–3.5 ppm) and pyrazole (δ 6.0–7.5 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₂₀N₅O₂) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Basic: How do the pyrazole and piperidine moieties influence physicochemical properties?
Methodological Answer:
- Solubility : The piperidine ring improves water solubility via basic nitrogen, while the pyrazole’s methyl group increases lipophilicity (logP ~2.5) .
- Hydrogen Bonding : The pyridine-2-carboxamide acts as a hydrogen bond donor/acceptor, critical for target binding .
- Conformational Flexibility : Piperidine’s chair-to-boat transitions enable adaptability in binding pockets .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement .
- Solubility/Purity Checks : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and purity via HPLC .
- Off-Target Screening : Employ broad-spectrum kinase or GPCR panels to identify confounding interactions .
Advanced: How can computational modeling predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases). Focus on piperidine-pyrazole’s spatial orientation in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Analysis : Corporate substituent effects (e.g., methyl vs. cyclopropyl on pyrazole) to refine affinity predictions .
Advanced: What approaches optimize selectivity against off-target receptors?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., pyrazole’s 5-methyl group) and evaluate selectivity ratios (IC₅₀ on-target vs. off-target) .
- Crystal Structure Analysis : Resolve co-crystal structures with off-targets to identify steric clashes or unfavorable interactions .
- In Silico Profiling : Predict off-target liabilities using SwissTargetPrediction or Similarity Ensemble Approach (SEA) .
Comparative Structural Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
